molecular formula C7H10ClN3O B3024039 2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol CAS No. 340742-83-8

2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol

Cat. No.: B3024039
CAS No.: 340742-83-8
M. Wt: 187.63 g/mol
InChI Key: ONSLRCHIGIKQDG-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol typically involves the reaction of 6-chloro-4-pyrimidinylamine with formaldehyde and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates and their subsequent reduction to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and amino groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(2-3-12)7-4-6(8)9-5-10-7/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSLRCHIGIKQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 14.8 g (0.1 mmol) 2,4-dichloropyrimidine in 120 ml ethanol and 20 ml water, cooled to 0° C., 11.3 g (0.15 mol) 2-(N-methylamino)ethanol is added. The resulting mixture is stirred at room temperature for ½ h., then concentrated to dryness and finally partitioned between CH2Cl2 and a NaHCO3 saturated solution.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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